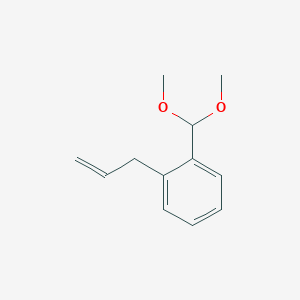![molecular formula C8H8N2S2 B11751170 [2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
[2,2'-Bithiophene]-5,5'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bithiophene]-5,5’-diamine is an organic compound that contains two thiophene rings connected by a single bond at the 2 and 2’ positions, with amine groups attached at the 5 and 5’ positions. Thiophene is a sulfur-containing heterocycle, and its derivatives are known for their electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5,5’-diamine typically involves the following steps:
Bromination: The starting material, 2,2’-bithiophene, is brominated at the 5 and 5’ positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The resulting 5,5’-dibromo-2,2’-bithiophene is then subjected to a nucleophilic substitution reaction with ammonia or an amine source under basic conditions to introduce the amine groups at the 5 and 5’ positions.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-5,5’-diamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bithiophene]-5,5’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amides, secondary amines.
Scientific Research Applications
[2,2’-Bithiophene]-5,5’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s derivatives are studied for their potential as bioactive molecules with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism of action of [2,2’-Bithiophene]-5,5’-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene rings contribute to π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the amine groups, making it less reactive in certain substitution reactions.
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of [2,2’-Bithiophene]-5,5’-diamine, with bromine atoms instead of amine groups.
2,2’5’,2’'-Terthiophene: Contains three thiophene rings, offering different electronic properties and reactivity.
Uniqueness
[2,2’-Bithiophene]-5,5’-diamine is unique due to the presence of amine groups at the 5 and 5’ positions, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C8H8N2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
5-(5-aminothiophen-2-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H8N2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H,9-10H2 |
InChI Key |
LTTCIJFIZQSEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N)C2=CC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


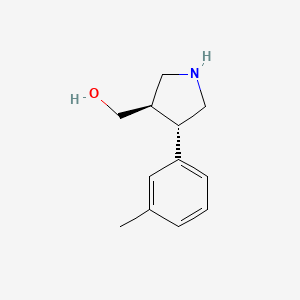
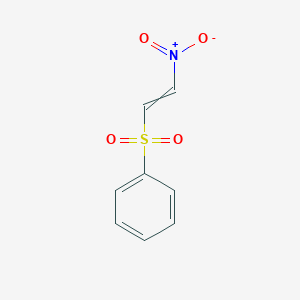
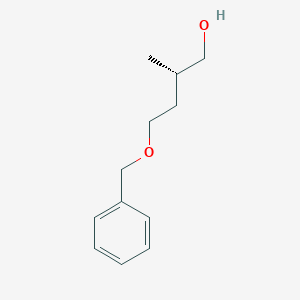
![[(1R)-2-Amino-1-methylethyl]dimethylamine dihydrochloride](/img/structure/B11751123.png)
![[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride](/img/structure/B11751124.png)
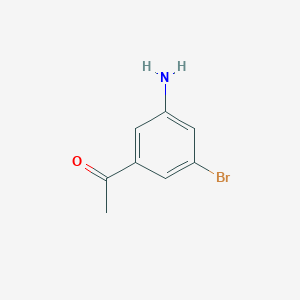
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)
![2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde](/img/structure/B11751162.png)
![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)

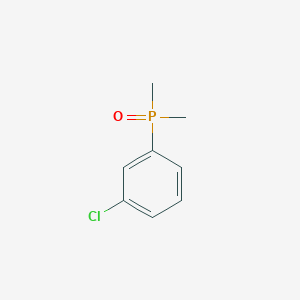
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)
